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Hexacosyltrichlorosilane

Cat. No.: B12070117
M. Wt: 500.1 g/mol
InChI Key: NUVSGCVTOPHOTM-UHFFFAOYSA-N
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Description

Significance of Organosilanes in Tailoring Material Interfaces

Organosilanes are hybrid organic-inorganic compounds that serve as a crucial bridge between different materials, enabling the precise tailoring of surface properties. russoindustrial.ru Their bifunctional nature, possessing both organic functional groups and inorganic reactive groups, allows them to form stable covalent bonds with a wide variety of substrates, including metals, metal oxides, and polymers. russoindustrial.ruresearchgate.net This capability is fundamental to numerous technological advancements across various fields.

The primary significance of organosilanes lies in their ability to function as:

Coupling Agents: Organosilanes are widely used to enhance the adhesion between organic polymers and inorganic materials, such as in fiberglass-reinforced plastics and mineral-filled rubbers. russoindustrial.ru

Adhesion Promoters: They improve the bonding between coatings, adhesives, and the underlying substrate, leading to more durable and reliable products. researchgate.net

Crosslinking Agents: By grafting onto polymer backbones, organosilanes can initiate crosslinking reactions upon exposure to moisture, thereby enhancing the durability, water resistance, and heat resistance of materials like paints and adhesives. russoindustrial.ru

Dispersing and Hydrophobing Agents: Organosilanes with hydrophobic organic components can render hydrophilic inorganic surfaces water-repellent. russoindustrial.ru This is particularly useful in applications such as protecting concrete structures and improving the flow of inorganic powders in polymers. russoindustrial.ru

Surface Modifiers for Nanomaterials: The surface modification of nanomaterials with silanes is a key strategy to prevent their aggregation and improve their dispersion within polymer matrices, which is crucial for the development of advanced nanocomposites. mdpi.com

The formation of self-assembled monolayers (SAMs) from organosilanes, particularly long-chain alkyltrichlorosilanes, is a powerful method for creating well-defined and highly organized surfaces. rsc.org These SAMs can be used for various purposes, including tribology, surface passivation, and the creation of specific interfaces for electronic and biomedical applications. rsc.orgaip.org The ability to control the surface chemistry and structure at the molecular level makes organosilanes indispensable tools in materials science for creating materials with novel and enhanced functionalities.

Fundamental Principles Governing Trichlorosilane (B8805176) Reactivity on Hydroxylated Surfaces

The reactivity of trichlorosilanes, such as Hexacosyltrichlorosilane, on hydroxylated surfaces is a multi-step process that leads to the formation of a stable, covalently bonded siloxane network. mdpi.com This process is fundamental to the creation of self-assembled monolayers (SAMs) and is governed by several key principles.

The reaction typically proceeds through the following four steps:

Hydrolysis: The initial and most critical step is the hydrolysis of the trichlorosilyl (B107488) headgroup (–SiCl₃) in the presence of water. This reaction replaces the chlorine atoms with hydroxyl groups, forming a highly reactive silanetriol (–Si(OH)₃). mdpi.com The presence of a thin layer of adsorbed water on most surfaces under ambient conditions is usually sufficient to initiate this process. acs.org

Condensation/Oligomerization: The newly formed silanetriol molecules can then condense with each other, forming small oligomers through the creation of siloxane (Si-O-Si) bonds. mdpi.com This step is crucial for the formation of a cross-linked network.

Hydrogen Bonding: These oligomers then physisorb onto the hydroxylated surface of the substrate (like silicon dioxide, mica, or metal oxides) through hydrogen bonding between the silanol (B1196071) groups of the oligomer and the hydroxyl groups on the surface. mdpi.com This allows the molecules to be mobile on the surface and organize themselves into a more ordered structure. utwente.nl

Covalent Bonding: Finally, a covalent bond is formed between the silane (B1218182) and the substrate through a condensation reaction between the silanol groups of the silane and the hydroxyl groups on the surface, releasing water as a byproduct. mdpi.com This step firmly anchors the monolayer to the substrate, resulting in a chemically and physically stable surface modification. rsc.org

Historical Development of Silane-Based Surface Modification in Materials Research

The use of silanes for surface modification has a rich history that has evolved alongside the advancements in materials science and nanotechnology. Initially, the primary application of organosilanes was as coupling agents to improve the adhesion between dissimilar materials, a technology that became commercially significant in the mid-20th century. This was particularly important for the burgeoning polymer composite industry, where the interface between inorganic reinforcements (like glass fibers) and organic polymer matrices was a critical point of failure.

The 1970s saw a deeper investigation into the fundamental chemistry of how silanes interact with surfaces, leading to a more refined understanding of the hydrolysis and condensation reactions that govern their effectiveness. A notable publication from this era, "Tailoring Surfaces with Silanes" by Barry Arkles in 1977, reviewed the chemistry and applications of organosilanes and proposed mechanisms for their deposition, which laid the groundwork for future research. researchgate.net

The advent of self-assembled monolayers (SAMs) in the 1980s marked a significant turning point. Researchers discovered that long-chain alkyltrichlorosilanes could spontaneously form highly ordered, two-dimensional crystalline structures on hydroxylated surfaces. This opened up new possibilities for creating well-defined surfaces with precise control over their chemical and physical properties. The ability to tailor surface energy, wettability, and friction at the molecular level propelled silane-based surface modification into the realm of advanced materials and nanotechnology.

In recent decades, the focus has expanded to include the use of silanes in a wider array of applications, from creating biocompatible surfaces for medical implants to functionalizing nanoparticles for use in advanced composites and electronic devices. mdpi.comaip.org The development of sophisticated analytical techniques has allowed for a more detailed characterization of silane monolayers, revealing insights into their structure and formation mechanisms. osti.gov Today, silane-based surface modification continues to be an active area of research, with ongoing efforts to develop new silane chemistries and application methods to meet the demands of next-generation materials and technologies. researchgate.netresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H53Cl3Si B12070117 Hexacosyltrichlorosilane

Properties

Molecular Formula

C26H53Cl3Si

Molecular Weight

500.1 g/mol

IUPAC Name

trichloro(hexacosyl)silane

InChI

InChI=1S/C26H53Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-30(27,28)29/h2-26H2,1H3

InChI Key

NUVSGCVTOPHOTM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC[Si](Cl)(Cl)Cl

Origin of Product

United States

Synthetic Pathways and Precursor Chemistry of Hexacosyltrichlorosilane

Established Methodologies for Alkyltrichlorosilane Synthesis

The synthesis of hexacosyltrichlorosilane, like other long-chain alkyltrichlorosilanes, is predominantly achieved through one of two primary synthetic routes: catalytic hydrosilylation or the Grignard reaction. Each pathway presents distinct advantages and challenges regarding yield, purity, and scalability.

Hydrosilylation: This is the most common and industrially preferred method for producing high-purity terminal alkyltrichlorosilanes. The reaction involves the anti-Markovnikov addition of a hydrosilane, typically trichlorosilane (B8805176) (HSiCl₃), across the double bond of a terminal alkene. For this compound, the specific precursor is 1-hexacosene (B97250) (C₂₆H₅₂). The reaction is catalyzed by a platinum complex, with Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst being the most effective.

The reaction proceeds as follows: CH₂(CH₂)₂₃CH=CH₂ + HSiCl₃ --(Pt catalyst)--> CH₃(CH₂)₂₄CH₂SiCl₃

The key advantages of hydrosilylation are its high regioselectivity, which ensures the formation of the desired terminal n-alkyl isomer, and its high efficiency, often resulting in excellent yields. The reaction conditions are typically mild, and it is considered a "cleaner" reaction with fewer side products compared to alternative methods.

Grignard Reaction: An alternative, classic organometallic approach involves the reaction of a Grignard reagent with a silicon tetrahalide, most commonly silicon tetrachloride (SiCl₄). The synthesis of the hexacosyl Grignard reagent (C₂₆H₅₃MgX, where X = Cl or Br) is the first step, followed by its reaction with an excess of SiCl₄ to prevent over-alkylation.

The reaction sequence is:

C₂₆H₅₃X + Mg → C₂₆H₅₃MgX (Formation of Grignard reagent)

C₂₆H₅₃MgX + SiCl₄ (excess) → C₂₆H₅₃SiCl₃ + MgXCl

While effective, this method is often plagued by side reactions. The formation of di- and tri-substituted silanes (e.g., dihexacosyldichlorosilane, (C₂₆H₅₃)₂SiCl₂) can occur if the stoichiometry is not precisely controlled. Furthermore, the removal of magnesium salt byproducts (MgXCl) requires additional purification steps.

The following table compares the two primary synthetic methodologies.

ParameterHydrosilylationGrignard Reaction
Primary Reactants 1-Hexacosene, Trichlorosilane (HSiCl₃)Hexacosyl Halide, Magnesium, Silicon Tetrachloride (SiCl₄)
Key Advantage High regioselectivity for terminal isomer; high yield; cleaner reaction profile.Utilizes readily available starting materials; well-established organometallic route.
Primary Disadvantage Requires a precious metal catalyst (Platinum); potential for catalyst contamination.Risk of over-alkylation (di- and tri-substitution); formation of magnesium salt byproducts.
Typical Purity Profile High, but may contain unreacted alkene or residual catalyst.Lower initial purity, often contains a mixture of alkylated silanes and inorganic salts.

Impurity Control and Purification Strategies for High-Quality this compound Precursors

The presence of impurities in the this compound precursor can severely compromise the integrity of the resulting self-assembled monolayer. Therefore, rigorous purification and stringent quality control are essential. The nature of the impurities is directly linked to the synthetic method employed.

Common impurities include:

Unreacted Starting Materials: Residual 1-hexacosene or trichlorosilane from hydrosilylation.

Catalyst Residues: Traces of platinum from hydrosilylation can interfere with certain electronic applications.

Isomeric Byproducts: Small quantities of isomers may form if the starting alkene is not purely terminal or if isomerization occurs during synthesis.

Oligo- and Poly-siloxanes: Formed by premature hydrolysis of the Si-Cl bonds due to trace moisture during synthesis or storage.

Over-alkylated Silanes: Such as dihexacosyldichlorosilane ((C₂₆H₅₃)₂SiCl₂), particularly from the Grignard route.

The primary method for purifying this compound is fractional distillation under high vacuum . Due to its high molecular weight (512.25 g/mol ) and correspondingly high boiling point, atmospheric distillation is not feasible as it would lead to thermal decomposition. High vacuum lowers the boiling point to a manageable temperature, allowing for the separation of the desired product from lower-boiling impurities (e.g., trichlorosilane) and higher-boiling impurities (e.g., di-substituted silanes and catalyst residues). Filtration may also be used to remove particulate matter, such as magnesium salts from a Grignard synthesis.

The table below details common impurities and their management.

ImpurityPrimary SourcePotential Impact on SAMsPurification Strategy
Unreacted 1-HexacoseneHydrosilylationPhysisorbed contaminant; creates voids and disrupts monolayer packing.Fractional Vacuum Distillation
DihexacosyldichlorosilaneGrignard ReactionActs as a chain terminator; creates large, disordered domains.Fractional Vacuum Distillation
PolysiloxanesExposure to moistureForms aggregates in solution and on the surface, preventing monolayer formation.Strict anhydrous handling; cannot be removed post-formation.
Platinum CatalystHydrosilylationCan affect electronic/optical properties of the substrate.Distillation; specialized filtration/adsorption techniques.

Influence of this compound Precursor Chemistry on Surface Derivatization Outcomes

The ultimate goal of synthesizing high-purity this compound is to produce a perfect, defect-free self-assembled monolayer. The chemical state of the precursor directly dictates the structural characteristics of the final surface film, including its thickness, packing density, surface energy (hydrophobicity), and long-range order.

Purity: A precursor purity of >95%, and ideally >98%, is required for forming high-quality SAMs. Lower purity leads to pinhole defects, lower packing density, and reduced hydrophobicity (observed as a lower water contact angle).

Moisture Content: The most critical contaminant is water, either in the deposition solvent or adsorbed on the substrate. Water initiates uncontrolled polymerization of the trichlorosilane headgroup in solution, forming polysiloxane particulates that deposit non-specifically on the surface, rather than forming a covalent monolayer. This results in a rough, hazy, and poorly functionalized surface.

Functional Group Integrity: The presence of di- or monochlorosilane impurities disrupts the intended monolayer structure. Dichlorosilanes can induce limited cross-linking between chains, while monochlorosilanes act as chain terminators, both preventing the formation of a densely packed, quasi-crystalline film.

The relationship between precursor quality and SAM characteristics is summarized below.

Precursor Quality MetricImpact on SAM CharacteristicResulting Surface Property
High Purity (>98%) High packing density, low defect concentration.Maximum hydrophobicity (High contact angle >110°), uniform film thickness.
Low Purity (<95%) Low packing density, high defect concentration.Reduced hydrophobicity (Lower contact angle), non-uniform thickness.
Trace Moisture Contamination Solution/surface polymerization, aggregate formation.Rough, hazy surface with poor adhesion and low hydrophobicity.
Presence of Dichlorosilane Impurity Limited in-plane cross-linking, structural disorder.Reduced crystalline order, potential for film instability.

Hydrolytic Sensitivity and Environmental Considerations in Handling this compound

The trichlorosilyl (B107488) (-SiCl₃) headgroup that makes this compound so effective for surface functionalization also renders it extremely sensitive to hydrolysis. This reactivity dictates all handling, storage, and disposal procedures.

Hydrolytic Sensitivity: Upon exposure to atmospheric or dissolved moisture, this compound undergoes rapid and irreversible hydrolysis. The three silicon-chlorine (Si-Cl) bonds react with water to form silanetriol intermediates and hydrogen chloride (HCl) gas as a byproduct.

The resulting hexacosylsilanetriol is highly unstable and immediately undergoes self-condensation with other silanetriol molecules to form a stable, cross-linked polysiloxane network. This is the same reaction that covalently bonds the molecule to a hydroxylated surface, but in the bulk, it leads to the formation of an insoluble, white polymeric solid.

Due to this extreme reactivity, this compound must be handled exclusively under anhydrous and inert conditions (e.g., in a glovebox or using Schlenk line techniques with nitrogen or argon gas). All solvents (e.g., toluene (B28343), hexane) must be rigorously dried, and substrates must be properly cleaned and dried before deposition.

Environmental Considerations: The primary environmental and safety concern associated with the handling of this compound is the evolution of corrosive hydrogen chloride gas during hydrolysis. Any accidental spill or exposure to ambient air will result in the release of HCl. Proper ventilation and neutralization protocols are essential. The final polysiloxane product is chemically inert and stable, similar to silicone polymers, and is generally considered to have low environmental mobility or toxicity, though its long alkyl chain makes it non-biodegradable. Disposal of unreacted material must be done by controlled quenching with a suitable solvent and base to neutralize the HCl byproduct.

Mechanistic Studies of Hexacosyltrichlorosilane Self Assembled Monolayer Sam Formation

Elucidation of Hydrolysis and Condensation Mechanisms in SAM Formation

The presence of a thin layer of adsorbed water at the substrate-solvent interface is critical for the formation of high-quality alkyltrichlorosilane SAMs. researchgate.net This interfacial water layer serves as the primary reactant for the hydrolysis of the trichlorosilane (B8805176) headgroup. In what is typically considered an anhydrous deposition environment, the nanometer-thick water layer naturally present on hydroxylated substrates like silicon oxide is sufficient to initiate the reaction. researchgate.net

The process begins as Hexacosyltrichlorosilane molecules diffuse from the bulk solution to the substrate. Upon reaching the surface, their reactive -SiCl₃ headgroups encounter the interfacial water, leading to a rapid hydrolysis reaction:

R-SiCl₃ + 3H₂O → R-Si(OH)₃ + 3HCl

This reaction generates highly reactive silanetriol intermediates and hydrochloric acid as a byproduct. researchgate.net The quality of the resulting monolayer is highly sensitive to the amount of available water. Insufficient water can lead to incomplete hydrolysis and a disordered, incomplete monolayer. Conversely, excessive water in the bulk solvent can promote premature hydrolysis and polymerization of the silane (B1218182) molecules in the solution, leading to the formation of aggregates or oligomers that then deposit on the surface, resulting in a rough and disordered film rather than a true monolayer. researchgate.netresearchgate.net

Following the initial, rapid hydrolysis step that forms silanol (B1196071) groups, the condensation reactions proceed at a slower rate, governing the covalent attachment and organization of the monolayer. researchgate.net The kinetics of SAM formation are often described in two stages: an initial fast adsorption step followed by a slower organization phase. wikipedia.org

The condensation process involves two key pathways:

Vertical Condensation: A silanol group from a hydrolyzed this compound molecule reacts with a hydroxyl group on the substrate surface, forming a strong, covalent Si-O-Si bond that anchors the molecule to the surface.

Lateral Condensation: Silanol groups on adjacent, surface-adsorbed molecules react with each other to form a cross-linked polysiloxane network. This lateral network provides the monolayer with its characteristic stability.

The rates of these reactions are influenced by factors such as temperature, humidity, and the presence of catalysts. The byproduct of the initial hydrolysis, HCl, can catalyze the subsequent condensation reactions. The formation of the stable, cross-linked network is essential for the creation of a dense and well-ordered monolayer.

Kinetics of Adsorption and Layer Growth for this compound SAMs

The kinetics of SAM formation from long-chain alkyltrichlorosilanes are influenced by molecular chain length, deposition conditions, and solution properties. Studies on various long alkyltrichlorosilanes (from C16 to C30) show that the growth time constant generally decreases as the number of carbon atoms in the alkyl chain increases. rsc.org This suggests that longer molecules like this compound may form ordered layers more rapidly than shorter ones under certain conditions, likely due to stronger van der Waals interactions between the long alkyl chains promoting more efficient packing and organization. rsc.orgacs.org

The formation of a this compound SAM proceeds through a nucleation and growth model. Initially, molecules adsorb onto the surface, forming small, disordered islands. As more molecules adsorb, these islands grow and eventually coalesce. wikipedia.org The ordering of the alkyl chains into a densely packed, quasi-crystalline structure is a slower process that occurs as the surface coverage approaches saturation. This two-step process—initial rapid adsorption followed by slower lateral organization—is characteristic of alkylsilane SAM formation. researchgate.net For long-chain alkyltrichlorosilanes, full monolayer coverage is typically achieved on the order of minutes to hours, depending on the specific conditions. rsc.org

The choice of solvent and the concentration of the this compound precursor are critical parameters that significantly affect the rate of assembly and the quality of the final monolayer. researchgate.net Solvents must be anhydrous to prevent premature polymerization in the bulk solution. Nonpolar solvents like toluene (B28343) or hexane (B92381) are commonly used.

The concentration of the silane precursor influences the rate of surface coverage. researchgate.net Higher concentrations generally lead to faster initial adsorption rates. However, excessively high concentrations can increase the likelihood of multilayer formation and the deposition of polymeric aggregates from the solution, compromising the quality of the monolayer. researchgate.net Therefore, an optimal concentration, typically in the millimolar range, is used to balance a reasonable deposition time with the formation of a high-quality, single layer.

Table 1: Influence of Alkyl Chain Length and Relative Humidity (RH) on SAM Growth Time Constant (τ) Data adapted from studies on long-chain alkyltrichlorosilanes at 11°C, which provides insight into the expected behavior for this compound.

Alkyltrichlorosilane (Chain Length)Growth Time Constant (τ) at 18% RH (minutes)Growth Time Constant (τ) at 45% RH (minutes)
Hexadecyltrichlorosilane (C16)14.83.8
Octadecyltrichlorosilane (C18)10.33.1
Eicosyltrichlorosilane (C20)7.72.5
Tetracosyltrichlorosilane (C24)11.32.2
Source: Adapted from Patrone, L., et al., Physical Chemistry Chemical Physics, 2012. rsc.org

Influence of Substrate Properties on this compound SAM Nucleation and Growth

The chemical and physical properties of the substrate play a defining role in the nucleation and growth of the SAM. The most crucial requirement for the formation of a covalently bound alkyltrichlorosilane SAM is the presence of a hydroxylated surface. Substrates like silicon with its native oxide layer (SiO₂), glass, quartz, and sapphire are ideal because they possess a high density of surface hydroxyl (-OH) groups. aps.orgsphinxsai.com

Silanol Density and Distribution on Hydroxylated Surfaces

The formation of a covalent bond between this compound and a substrate is predicated on the presence of hydroxyl (-OH) groups on the surface. For silicon-based substrates like silicon wafers with a native oxide layer (SiO₂), these surface hydroxyls are known as silanol groups (Si-OH). The density and spatial distribution of these silanol groups are paramount as they serve as the primary anchoring sites for the silane molecules.

The density of surface silanols directly influences the potential packing density of the SAM. A high density of accessible silanol groups allows for a greater number of anchoring points, which is conducive to the formation of a densely packed monolayer. Research on various hydroxylated surfaces has shown that the concentration of silanols can be controlled, for instance, through thermal or chemical treatments. A fully hydroxylated silica (B1680970) surface is generally considered to have a silanol density of approximately 4-5 OH groups per nm². However, not all of these may be sterically accessible for reaction with the bulky this compound molecules.

Table 1: Types of Surface Silanol Groups and Their Role in SAM Formation

Silanol TypeDescriptionRole in this compound SAM Formation
Isolated A single Si-OH group separated from others.Acts as a primary, single-point anchoring site.
Vicinal Two Si-OH groups on adjacent silicon atoms.Can potentially react with two hydroxyls from a single hydrolyzed silane molecule or with two separate molecules, promoting surface cross-linking.
Geminal Two Si-OH groups attached to the same silicon atom.Offers a highly reactive site for anchoring a silane molecule.

Surface Roughness and Topographical Effects on Monolayer Formation

The topography of the substrate at the nanoscale plays a significant role in the formation of a high-quality this compound SAM. While an atomically flat surface provides the ideal template for the self-organization of the long alkyl chains, real-world substrates invariably possess some degree of surface roughness. This roughness can introduce defects and disrupt the crystalline-like packing of the hexacosyl chains.

Surface roughness can be characterized by parameters such as the root-mean-square (RMS) roughness, which quantifies the vertical deviations of the surface from its mean plane. Research on analogous long-chain alkyltrichlorosilanes has demonstrated that increasing substrate roughness can lead to a higher degree of conformational disorder (gauche defects) within the alkyl chains. This disorder disrupts the van der Waals interactions that are a primary driving force for the ordering of the monolayer.

The effects of surface topography on the monolayer can be summarized as follows:

Disruption of Long-Range Order: Sharp topographical features such as pits, steps, or asperities can act as pinning sites for defects. The long, rigid hexacosyl chains are unable to conform perfectly to a highly irregular surface, leading to grain boundaries and disordered domains within the SAM.

Incomplete Coverage: In areas of high curvature or deep trenches, steric hindrance may prevent the bulky this compound molecules from accessing the surface, resulting in incomplete monolayer coverage or "pinholes."

Altered Molecular Tilt: On an ideal flat surface, the alkyl chains in a dense SAM adopt a collective tilt angle with respect to the surface normal to maximize van der Waals forces. Surface roughness can induce local variations in this tilt angle, leading to a less ordered and less dense film.

Conversely, some studies suggest that a controlled level of roughness below a certain threshold may not be detrimental and can, in some cases, increase the total surface area available for silanization. However, for applications requiring optimal barrier properties or low friction, minimizing surface roughness is a critical prerequisite for forming a well-ordered this compound SAM.

Table 2: Impact of Surface Roughness on SAM Quality

Surface Roughness LevelEffect on this compound SAMConsequence for Monolayer Properties
Low (e.g., <0.5 nm RMS) Allows for high-density packing with minimal disruption to alkyl chain ordering.Formation of a quasi-crystalline, well-ordered monolayer with excellent barrier properties.
Moderate (e.g., 0.5-2 nm RMS) Introduces conformational disorder (gauche defects) and grain boundaries.Reduced packing density and compromised barrier integrity.
High (e.g., >2 nm RMS) Leads to significant disorder, incomplete surface coverage, and potential for molecular aggregation.Poor quality film with numerous defects and inconsistent properties.

Structural and Morphological Characterization of Hexacosyltrichlorosilane Films

Investigations into Molecular Packing and Conformation within Hexacosyltrichlorosilane SAMs

The spontaneous organization of this compound molecules from a solution or vapor phase onto a substrate results in the formation of a self-assembled monolayer (SAM). The final structure of this monolayer is governed by a balance of forces, including the covalent bonding of the silane (B1218182) headgroup to the substrate and the intermolecular van der Waals forces between the long alkyl chains.

Analysis of Alkyl Chain Orientation and Interdigitation

The 26-carbon alkyl chains of this compound molecules play a dominant role in the organization of the film. Driven by van der Waals interactions, these long chains align themselves to maximize packing density. In a well-formed SAM, the alkyl chains are typically tilted at a small angle relative to the surface normal, adopting a largely all-trans conformation, which is energetically favorable. This high degree of order is a characteristic feature of SAMs derived from long-chain alkanethiols and alkylsilanes. aps.orgnih.gov The composition of the linker groups, such as alkyl chains, influences intermolecular interactions, the self-assembly process, and the final packing structure. mdpi.com

Interdigitation, where the terminal portions of alkyl chains from molecules on opposing surfaces or in adjacent domains interlock, is a potential packing arrangement. However, in a single, uniform monolayer on a solid substrate, the primary packing consideration is the lateral arrangement of the chains. The long length of the hexacosyl chains promotes strong lateral cohesive energy, leading to a quasi-crystalline, densely packed structure. The specific orientation can be influenced by the packing of the headgroups at the substrate interface.

Determination of Monolayer Thickness and Uniformity

The thickness of a this compound monolayer is a direct indicator of the orientation and integrity of the film. Ellipsometry is a common optical technique used to measure the thickness of such thin films with high precision. For a fully extended hexacosyl (C26) chain, the theoretical length is a key parameter for comparison with measured values.

A uniform, densely packed monolayer of this compound is expected to have a thickness that closely corresponds to the length of a single molecule oriented nearly perpendicular to the surface. Studies on similar long-chain alkyltrichlorosilanes have demonstrated that monolayer growth is dependent on factors like chain length, temperature, and humidity, with techniques like ellipsometry and atomic force microscopy being used to model the growth behavior. rsc.org Deviations from the expected thickness can indicate incomplete monolayer formation, molecular tilting, or the presence of disordered regions. The uniformity of the film across the substrate can be assessed by taking measurements at multiple points or by using imaging techniques.

Table 1: Expected vs. Measured Monolayer Thickness for Long-Chain Alkylsilane SAMs

Parameter Description Typical Value
Molecule This compound C₂₆H₅₃SiCl₃
Theoretical Length Calculated length of a fully extended C26 alkyl chain plus silane headgroup. ~3.5 - 3.8 nm
Measured Thickness Typical thickness measured by ellipsometry for a well-ordered monolayer. rsc.org ~3.4 - 3.7 nm

| Coverage | Percentage of the substrate surface covered by the monolayer. | >95% for optimal conditions |

Surface Topography and Feature Formation of this compound Modified Surfaces

The topography of a surface modified with this compound is a critical factor for its end-use applications. Microscopic techniques are employed to visualize the surface at different scales, from nanoscale molecular arrangements to larger, micron-scale features.

Atomic Force Microscopy (AFM) for Nanoscale Roughness and Structure

Atomic Force Microscopy (AFM) is an essential tool for characterizing the surface of this compound films at the nanoscale. researchgate.netsuffolk.edu It provides three-dimensional images of the surface, allowing for quantitative analysis of its roughness and the identification of structural features. suffolk.edu For a well-formed SAM, the surface is typically very smooth, exhibiting low root-mean-square (RMS) roughness values, often below 1 nm. vamas.org

AFM can reveal the presence of domains, which are small, ordered regions that coalesce as the film grows. It is also highly effective at identifying defects in the monolayer, such as pinholes (uncoated areas) or islands where molecules have aggregated instead of forming a flat film. rsc.org These images provide direct evidence of the film's quality and homogeneity. mdpi.com

Table 2: Typical Surface Roughness Data from AFM Analysis of Alkylsilane SAMs

Surface Measurement Area RMS Roughness (Rq) Reference
Bare Silicon Wafer 1 µm x 1 µm < 0.2 nm nih.gov

| This compound SAM | 1 µm x 1 µm | < 0.5 nm | rsc.orgvamas.org |

Scanning Electron Microscopy (SEM) for Larger Scale Morphology

SEM analysis can detect larger-scale imperfections that are not visible in a typical AFM scan, such as cracks, scratches, or areas of dewetting where the film has failed to cover the substrate. researchgate.netresearchgate.net It is also useful for identifying particulate contamination that may have settled on the surface before or after the coating process. For non-conductive substrates, a thin conductive coating (like gold or carbon) may be applied before imaging to prevent charging artifacts, though imaging at low accelerating voltages can sometimes mitigate this need. nanoscience.com

Spectroscopic Probing of this compound Film Chemical Composition and Bonding

Spectroscopic techniques are vital for confirming the chemical identity of the this compound film and understanding how it bonds to the substrate. These methods provide information on the functional groups present and the conformational order of the molecules.

Fourier Transform Infrared Spectroscopy (FTIR), particularly using grazing angle reflection (IRRAS) or attenuated total reflection (ATR) modes, is highly sensitive to the vibrational modes of the molecules in the monolayer. azonano.compiketech.comspectroscopyonline.com The positions of the asymmetric (νas) and symmetric (νs) C-H stretching modes of the methylene (B1212753) (CH₂) groups in the alkyl chains are particularly informative. In a highly ordered, all-trans (crystalline-like) chain, these peaks are observed at lower frequencies. In a disordered, gauche-rich (liquid-like) chain, the peaks shift to higher wavenumbers. msu.edu

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and chemical bonding states of the film. nih.govresearchgate.net An XPS survey scan of a successful this compound monolayer on a silicon substrate would show peaks for silicon (Si), carbon (C), and oxygen (O). The absence of a chlorine (Cl) signal is crucial, as it indicates the complete hydrolysis of the trichlorosilane (B8805176) headgroups and their subsequent reaction with the surface. High-resolution scans of the C 1s region confirm the hydrocarbon nature of the film, while the Si 2p region provides information on the formation of the robust Si-O-Si polysiloxane network that anchors the monolayer to the substrate. researchgate.net

Table 3: FTIR Peak Positions for Assessing Alkyl Chain Order

Vibrational Mode Wavenumber (cm⁻¹) for Ordered Chains Wavenumber (cm⁻¹) for Disordered Chains
Asymmetric CH₂ Stretch (νas) ~2918 cm⁻¹ ~2924 cm⁻¹

| Symmetric CH₂ Stretch (νs) | ~2850 cm⁻¹ | ~2854 cm⁻¹ |

Table 4: Mentioned Chemical Compounds

Compound Name
This compound
Silicon
Carbon
Oxygen
Chlorine

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and chemical states of the top 5-10 nanometers of a material. wikipedia.org When analyzing films of this compound, XPS provides critical information about the assembly and hydrolysis of the monolayer.

Upon assembly on a hydroxylated surface, the trichlorosilyl (B107488) headgroup of this compound reacts with surface hydroxyl groups and ambient moisture. This process involves the hydrolysis of the Si-Cl bonds, leading to the formation of Si-OH groups, which then condense to form a polysiloxane network (Si-O-Si) that anchors the alkyl chains to the substrate. oup.com

A key finding from XPS studies of similar long-chain alkyltrichlorosilane monolayers is the conspicuous absence of a chlorine signal (Cl 2p peak expected around 199 eV) in the spectra of the assembled films. oup.com This indicates a complete or near-complete hydrolysis of the chlorosilyl headgroup during the self-assembly process. oup.com The resulting surface is primarily composed of silicon, oxygen, and carbon.

High-resolution XPS spectra of the C 1s region can confirm the presence of the long hydrocarbon chain. The main C 1s peak for a hexacosyl chain is expected to be centered at a binding energy characteristic of C-C and C-H bonds.

Table 1: Representative XPS Data for a this compound Monolayer

Photoelectron Peak Expected Binding Energy (eV) Inferred Chemical Species
C 1s ~285.0 C-C, C-H from the hexacosyl chain
O 1s ~532.5 Si-O-Si network and residual Si-OH
Si 2p ~102.0 Polysiloxane network (Si-O)

Fourier Transform Infrared Spectroscopy (FTIR) for Functional Group Analysis

Fourier Transform Infrared Spectroscopy (FTIR) is an essential tool for probing the functional groups and the conformational order of the alkyl chains within the this compound monolayer. spectroscopyonline.comedinst.com The vibrational frequencies of the methylene (CH₂) groups are particularly sensitive to the packing density and gauche defect concentration.

In a well-ordered, all-trans (crystalline-like) configuration, the asymmetric (νₐ(CH₂)) and symmetric (νₛ(CH₂)) stretching vibrations of the methylene groups are observed at lower frequencies. Conversely, in a disordered or liquid-like state, these peaks shift to higher wavenumbers. For highly ordered long-chain alkylsilane monolayers, the νₐ(CH₂) and νₛ(CH₂) peaks are typically found near 2918 cm⁻¹ and 2850 cm⁻¹, respectively. nist.gov

The analysis of FTIR spectra for this compound films would focus on the positions of these CH₂ stretching bands to ascertain the degree of conformational order. The presence of sharp, intense peaks at these lower frequencies would signify the formation of a dense, well-packed monolayer. researchgate.net

Table 2: Characteristic FTIR Absorption Bands for Ordered this compound Films

Vibrational Mode Wavenumber (cm⁻¹) Assignment Implication
νₐ(CH₂) ~2918 Asymmetric CH₂ Stretch Highly ordered, all-trans alkyl chains
νₛ(CH₂) ~2850 Symmetric CH₂ Stretch Highly ordered, all-trans alkyl chains
νₐ(CH₃) ~2962 Asymmetric CH₃ Stretch Terminal methyl group

Note: The presented wavenumbers are based on data for well-ordered long-chain alkyltrichlorosilane monolayers. nist.gov

Crystallographic Analysis of Ordered this compound Assemblies

The long alkyl chains of this compound provide strong van der Waals interactions that drive the self-organization of the molecules into a two-dimensional crystalline-like structure on the substrate.

X-ray Diffraction (XRD) and Grazing-Incidence X-ray Diffraction (GIXRD)

X-ray Diffraction (XRD) and its surface-sensitive variant, Grazing-Incidence X-ray Diffraction (GIXRD), are indispensable techniques for determining the crystallographic structure of thin films. avs.orggatech.edu These methods provide information on the in-plane packing and the tilt of the alkyl chains with respect to the surface normal.

For self-assembled monolayers of long-chain alkyltrichlorosilanes, GIXRD studies have revealed that the alkyl chains typically pack in a hexagonal lattice. acs.orgosti.gov The diffraction pattern would show a distinct Bragg peak corresponding to the inter-chain spacing. The position of this peak allows for the calculation of the lattice parameter.

The analysis of the intensity distribution along the Bragg rods (out-of-plane diffraction) can provide information about the tilt angle of the molecules. In many cases, the alkyl chains in well-ordered monolayers are tilted from the surface normal to optimize the packing density. nih.gov Studies on similar long-chain systems show that the molecules arrange into crystalline-like domains. acs.orgosti.gov

Table 3: Typical Crystallographic Parameters for Ordered this compound Assemblies from GIXRD

Parameter Typical Value Description
In-plane lattice structure Hexagonal The arrangement of the alkyl chains in the plane of the monolayer.
Inter-chain distance (d-spacing) ~4.2 Å The distance between adjacent alkyl chains in the hexagonal lattice.
Area per molecule ~21 Ų The surface area occupied by a single molecule.

Interfacial Phenomena and Surface Properties Mediated by Hexacosyltrichlorosilane Coatings

Advanced Wettability Studies and Hydrophobic Surface Design

The primary and most well-documented effect of applying a Hexacosyltrichlorosilane monolayer to a substrate is a dramatic alteration of its wetting properties. The long, 26-carbon alkyl chain, terminating in a methyl (-CH3) group, creates a densely packed, low-energy surface that is highly repellent to polar liquids like water.

Research on a homologous series of long alkyltrichlorosilane SAMs on silicon dioxide substrates demonstrates a clear trend: as the alkyl chain length increases, so does the static water contact angle, indicating increasing hydrophobicity. rsc.org For monolayers formed from molecules analogous to this compound, such as Tetracosyltrichlorosilane (C24) and Triacontyltrichlorosilane (C30), the surfaces are exceptionally non-wetting. rsc.org

Alkyltrichlorosilane (Chain Length)Static Water Contact Angle (°)
Hexadecyltrichlorosilane (C16)108.0 ± 1.0
Octadecyltrichlorosilane (C18)109.5 ± 1.0
Eicosyltrichlorosilane (C20)110.0 ± 1.0
Tetracosyltrichlorosilane (C24)111.0 ± 1.0
Triacontyltrichlorosilane (C30)111.5 ± 1.0

Data derived from studies on silicon dioxide substrates. rsc.org

While a smooth surface coated with this compound is highly hydrophobic, it does not typically achieve a superhydrophobic state (defined by a water contact angle >150°) on its own. Superhydrophobicity and the associated self-cleaning "Lotus Effect" arise from a combination of low surface energy chemistry and specific micro- and nano-scale surface topography. researchgate.netsciopen.com

The role of the this compound coating is to provide the requisite low surface energy. When applied to a substrate that has been pre-textured with hierarchical roughness, the SAM prevents water from penetrating the nanoscale cavities of the rough structure. sciopen.com Air becomes trapped within these pockets, creating a composite solid-air interface. A water droplet sitting on this composite surface has a significantly reduced contact area with the solid, allowing it to form a nearly spherical shape with a very high apparent contact angle (>150°) and roll off easily, carrying contaminants with it. researchgate.netsciopen.com Therefore, this compound is a critical component in the fabrication of artificial superhydrophobic surfaces that mimic the self-cleaning properties of the lotus leaf. researchgate.net

Dynamic wettability provides deeper insight into the interactions at the solid-liquid interface by measuring the advancing and receding contact angles. The difference between these two angles is known as contact angle hysteresis (CAH). biolinscientific.com A low CAH is desirable for self-cleaning surfaces, as it signifies that droplets can roll off with minimal force and without leaving a trail. biolinscientific.com

CAH arises from surface heterogeneities, both chemical and topographical, which can "pin" the three-phase contact line of a moving droplet. biolinscientific.com For well-ordered, homogeneous SAMs like those formed by this compound on smooth substrates, the chemical heterogeneity is minimal, which is conducive to low hysteresis.

Alkylsilane Coating (on Aluminum Alloy)Static Contact Angle (°)Contact Angle Hysteresis (°)
Trichloro(octyl)silane (C8)~120~55
Trichloro(octadecyl)silane (C18)~140~38

Data illustrating the effect of chain length on contact angle and hysteresis. windren.se

Surface Energy Determination and its Correlation with Molecular Structure

The surface free energy (SFE) of a solid is a quantitative measure of its surface chemistry and is a fundamental predictor of wetting and adhesion. dataphysics-instruments.com Surfaces with high SFE are readily wetted, while low-SFE surfaces are non-wetting. The hydrophobic nature of this compound coatings is a direct result of their extremely low surface free energy.

The SFE of a coated surface is not measured directly but is calculated from the contact angles of several probe liquids with known surface tensions and polar/dispersive components. dataphysics-instruments.comresearchgate.net The Owens-Wendt-Rabel-Kaelble (OWRK) method is a common approach used for this purpose. researchgate.net It dissects the total SFE (γs) into a dispersive component (γs^d), arising from van der Waals forces, and a polar component (γs^p), arising from dipole-dipole interactions and hydrogen bonding.

The molecular structure of this compound is perfectly suited for creating a low-energy surface. The long alkyl chain allows for strong van der Waals interactions between adjacent molecules, promoting the formation of a dense, quasi-crystalline monolayer. This ordered structure exposes a uniform surface composed entirely of terminal methyl (-CH3) groups, which have very weak intermolecular forces, resulting in one of the lowest possible surface energies for a hydrocarbon-based surface. The high water contact angles (>111°) observed for analogous C24 and C30 SAMs are indicative of a surface with a very low SFE, dominated almost entirely by its dispersive component. rsc.org

Conceptual OWRK Method for SFE Determination
StepActionPurpose
1Select at least two probe liquids with known total surface tension (γL) and their dispersive (γL^d) and polar (γL^p) components (e.g., Water, Diiodomethane).To use liquids with different polarities to probe the surface's interactions.
2Measure the static contact angle (θ) of each probe liquid on the this compound-coated surface.To gather the primary experimental data needed for the calculation.
3Apply the OWRK equation, which relates the known liquid properties and the measured contact angle to the unknown solid surface energy components (γs^d, γs^p).To calculate the dispersive and polar components of the solid's surface energy.
4Sum the components (γs = γs^d + γs^p) to find the total Surface Free Energy of the coated surface.To obtain the final quantitative measure of the surface's wettability.

Interfacial Adhesion and Frictional Behavior of this compound Layers

The same molecular characteristics that lead to low surface energy—namely the weak intermolecular forces of the exposed methyl groups—also result in low interfacial adhesion and friction. When another surface comes into contact with a this compound monolayer, the adhesive forces are minimized. This property is critical in applications such as non-stick coatings and microelectromechanical systems (MEMS), where reducing stiction is essential.

Studies on alkylsilane SAMs have shown that longer, more ordered alkyl chains provide better lubrication and lower friction coefficients. ias.ac.in The dense, crystalline-like packing of C26 chains creates a smooth, molecularly uniform surface that resists penetration and deformation, leading to low friction. The work of adhesion, which is the energy required to separate two surfaces, is significantly reduced for hydrophobic SAMs, particularly in aqueous environments. While specific quantitative frictional data for C26 SAMs are not available, the established trends from shorter-chain alkylsilanes strongly suggest that these monolayers would exhibit excellent low-adhesion and low-friction properties.

Control of Interfacial Tension and Interactions at Solid-Liquid Boundaries

The interaction at a solid-liquid boundary is governed by the interfacial tension between the two phases (γsl). According to Young's equation, the contact angle of a liquid on a surface is directly related to the solid-vapor (γsv), solid-liquid (γsl), and liquid-vapor (γlv) interfacial tensions.

By forming a SAM, this compound fundamentally changes the solid surface energy (γsv). The new, low-energy surface presented by the monolayer minimizes its interaction with liquids, especially polar ones. This weak interaction results in a low solid-liquid interfacial tension (γsl). For a water-solid interface, the creation of a hydrophobic SAM drastically reduces the affinity between the two phases, thereby controlling the interfacial tension and dictating the non-wetting behavior observed. This control over interfacial interactions is the fundamental mechanism behind the coating's ability to mediate hydrophobicity, adhesion, and friction.

Theoretical and Computational Modeling of Hexacosyltrichlorosilane Systems

Molecular Dynamics (MD) Simulations of Hexacosyltrichlorosilane SAM Formation and Stability

Molecular Dynamics (MD) simulations are a powerful computational method for investigating the time-dependent behavior of molecular systems, offering a window into the dynamic processes of SAM formation and their subsequent stability. For this compound, a long-chain alkyltrichlorosilane, MD simulations elucidate a multi-step assembly mechanism on hydroxylated substrates like silicon oxide.

The process begins with the physisorption of individual this compound molecules onto the substrate. The trichlorosilane (B8805176) headgroups are drawn to the surface silanol (B1196071) (Si-OH) groups. aip.org In the presence of a thin layer of surface-adsorbed water, the Si-Cl bonds in the headgroup undergo rapid hydrolysis to form reactive silanetriols (-Si(OH)₃). aip.org These silanols then condense with the surface hydroxyl groups, forming strong, covalent silicon-oxygen-silicon (Si-O-Si) bonds that anchor the molecule to the substrate. Simultaneously, lateral cross-linking occurs between adjacent hydrolyzed headgroups, creating a robust polysiloxane network at the interface. mdpi.com

The stability of the resulting SAM is significantly influenced by the 26-carbon alkyl chain. MD simulations demonstrate that the long chains of this compound promote strong van der Waals (vdW) interactions between neighboring molecules. These cohesive forces are crucial for the formation of a densely packed, ordered monolayer. bawue.de Studies on various alkylsilanes have shown that the energetic stability of the monolayer increases with chain length due to the cumulative effect of these inter-chain interactions. bawue.denih.gov This suggests that this compound SAMs would exhibit high thermal and mechanical durability. nih.gov

Simulations also model the influence of temperature on monolayer stability. As temperature increases, the incidence of conformational disorders, known as gauche defects, within the alkyl chains rises, leading to a less ordered, more fluid-like state. bawue.de However, the strong cohesive energy of the long hexacosyl chains helps to maintain structural integrity at higher temperatures compared to shorter-chain silanes.

Simulation Parameter Finding for Long-Chain Alkylsilane SAMs Implication for this compound
Assembly Mechanism Spontaneous formation via hydrolysis and condensation of trichlorosilane headgroups. aip.orgEfficient self-assembly on silicon oxide surfaces to form a covalently bound network.
Intermolecular Forces Van der Waals interactions increase significantly with alkyl chain length. bawue.deHigh cohesive energy contributes to a densely packed and energetically stable monolayer.
Thermal Stability Longer chains exhibit greater resistance to thermal disorder (fewer gauche defects at a given temperature). bawue.deEnhanced durability and a higher transition temperature from a crystalline to a liquid-like state.
Cross-Linking Silanol condensation creates a robust 2D polysiloxane network at the substrate interface. mdpi.comStrong covalent anchoring and lateral stability of the film.

Density Functional Theory (DFT) Investigations of Surface-Hexacosyltrichlorosilane Interactions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and energetics of molecules and materials. udel.edu It is particularly well-suited for studying the fundamental chemical interactions between a this compound molecule and a substrate at the atomic level. DFT calculations provide precise information on bond formation, adsorption energies, and the electronic changes that occur as the silane (B1218182) headgroup binds to a surface.

DFT studies on silane coupling agents confirm that the interaction with a hydroxylated silica (B1680970) surface is energetically favorable. acs.org The calculations can model the dissociative adsorption of the trichlorosilane headgroup, where the Si-Cl bonds are replaced by stronger, more stable Si-O bonds with the surface. colab.ws The energy barrier for this reaction is a key parameter that determines the kinetics of SAM formation. colab.ws

For this compound, DFT focuses on the "business end" of the molecule—the trichlorosilane headgroup—as the long alkyl chain is electronically decoupled from the surface bonding reaction. Calculations reveal the precise geometry of the bonded headgroup, including bond lengths and angles of the newly formed Si-O-Si linkages. arxiv.org Furthermore, DFT can compute the adsorption energy (Eads), which quantifies the strength of the bond between the silane and the surface. Stronger interfacial adhesion is correlated with higher adsorption energy. researchgate.net While specific values for this compound are not widely published, data from analogous functional organosilanes suggest that the formation of covalent bonds with oxide surfaces results in significant adsorption energies, indicative of a very stable attachment. researchgate.net

DFT Calculation Type Investigated Property Typical Finding for Silane-Surface Systems
Geometry Optimization Bond lengths and angles of the silane-surface interface.Formation of stable Si-O-Si covalent bonds with the substrate. arxiv.org
Adsorption Energy (Eads) Strength of the interaction between the silane and the surface.High Eads values (>40 kcal/mol for some systems), indicating strong chemisorption. researchgate.net
Transition State Analysis Energy barriers for hydrolysis and condensation reactions.Provides insight into the reaction kinetics of SAM formation. acs.orgcolab.ws
Electronic Structure Analysis Charge transfer and changes in electron density upon bonding.Confirms the covalent nature of the silane-substrate bond. arxiv.org

Predictive Modeling of this compound Film Wetting and Adhesion Properties

Theoretical models, primarily based on MD simulations, are used to predict the macroscopic properties of this compound films, such as wettability and adhesion. These properties are a direct consequence of the molecular-level structure and energetics of the SAM.

Wetting Properties: The wettability of a surface is determined by its surface free energy and is commonly quantified by the water contact angle (WCA). Predictive models for this compound SAMs indicate the formation of a highly hydrophobic (water-repellent) surface. This is because the surface of the SAM is composed of densely packed, low-energy methyl (-CH₃) terminal groups from the hexacosyl chains. MD simulations can explicitly model a water droplet on the SAM surface and calculate the resulting contact angle. nih.govbuaa.edu.cn For long-chain, well-ordered alkylsilane SAMs, predicted contact angles are high, consistent with a low-energy, nonpolar surface. The long, ordered chains of this compound effectively shield the more polar underlying substrate, resulting in pronounced hydrophobicity. buaa.edu.cn

Adhesion Properties: Adhesion is critical for the durability of the monolayer, particularly under mechanical stress. aip.org Predictive modeling of adhesion in this compound systems involves simulating the force required to separate the film from a substrate or to disrupt the film itself. The strong covalent Si-O-Si bonds anchoring the film to the substrate provide excellent substrate adhesion. Equally important is the cohesive energy of the film, which arises from the powerful van der Waals forces between the long, interdigitated hexacosyl chains. nih.gov MD simulations show that longer aliphatic chains lead to a significant increase in the work of adhesion required to separate surfaces, evolving from a less resistant mechanism to a ductile one characterized by the formation of fibrils that resist separation. aip.org This suggests that this compound films possess exceptional cohesive strength and mechanical robustness.

Property Modeling Approach Predicted Outcome for this compound Film Underlying Molecular Reason
Wettability MD simulation of water droplet on SAM surface. nih.govbuaa.edu.cnHigh water contact angle (>110°), indicating a highly hydrophobic surface.Densely packed, low-energy methyl (-CH₃) groups at the film-air interface.
Adhesion to Substrate DFT calculation of adsorption energy. researchgate.netStrong adhesive force.Strong covalent Si-O-Si bonds anchoring the monolayer to the substrate.
Cohesion/Durability MD simulation of tensile/shear stress. aip.orgnih.govHigh cohesive energy and mechanical robustness.Strong cumulative van der Waals forces between the long (C26) alkyl chains.

Simulation of Conformational Dynamics within this compound Monolayers

While often depicted as static, crystalline structures, the alkyl chains within a this compound monolayer possess significant conformational freedom. MD simulations are the primary tool for exploring these dynamics, which are crucial for understanding the film's properties as a function of temperature and surface coverage. temple.edu

A key aspect of conformational dynamics is the collective tilt of the alkyl chains. To accommodate the mismatch between the spacing of the headgroups in the polysiloxane network and the optimal packing distance of the alkyl chains, the chains typically tilt at a specific angle with respect to the surface normal. bawue.de For long-chain alkylsilanes, this tilt allows for the maximization of van der Waals interactions, leading to a more stable, ordered film.

Simulations also quantify the degree of conformational order within the chains by measuring the population of trans versus gauche conformers. researchgate.net An all-trans conformation corresponds to a straight, fully extended alkyl chain, characteristic of a highly ordered, crystalline-like state. The introduction of a gauche defect creates a "kink" in the chain, increasing disorder. bawue.de MD simulations show that the density of these defects increases with temperature. For this compound, the long chain length provides a strong energetic penalty against the formation of gauche defects at ambient temperatures, resulting in a highly ordered, quasi-crystalline monolayer. However, at elevated temperatures, the chains gain sufficient thermal energy to overcome this barrier, leading to a more disordered, liquid-like state. These conformational dynamics directly impact film properties like thickness, permeability, and frictional behavior. bawue.de

Dynamic Property Description Significance in this compound Monolayers
Collective Chain Tilt The average angle the alkyl chains make with the surface normal.Accommodates packing density mismatches and maximizes inter-chain vdW forces, stabilizing the film. bawue.de
Gauche Defect Density The number of non-trans C-C bond rotations within the alkyl chains.A measure of conformational disorder; increases with temperature, leading to a more fluid-like film. bawue.de
Terminal Group Mobility The vibrational and rotational motion of the outermost -CH₃ groups.Influences the immediate surface properties, including friction and wetting.
Librational Motion The "wobbling" or torsional oscillation of the entire alkyl chain around its long axis.A low-energy dynamic process that occurs even in highly ordered films.

Applications of Hexacosyltrichlorosilane in Advanced Materials Research and Nanotechnology

Development of Functional Coatings and Surface Barriers

The primary application of hexacosyltrichlorosilane lies in its ability to form robust and functional coatings. The trichlorosilane (B8805176) group reacts readily with surface hydroxyl groups present on materials like silicon wafers, glass, and metal oxides, forming strong covalent siloxane (Si-O-Si) bonds. This reaction anchors the hexacosyl chains to the surface, creating a dense, quasi-crystalline monolayer that acts as an effective barrier. These coatings can impart desirable properties such as hydrophobicity, chemical resistance, and low surface energy.

The long, nonpolar alkyl chains of this compound create a highly hydrophobic, low-energy surface. This characteristic is crucial for developing anti-fouling coatings that resist the adhesion of unwanted biological and organic matter. Biofouling is a significant issue in marine, medical, and industrial applications. Surfaces modified with this compound SAMs exhibit excellent resistance to the nonspecific adsorption of proteins, bacteria, and other biomolecules.

Research has shown that the effectiveness of anti-fouling surfaces is often related to their wettability and surface energy. The densely packed hexacosyl chains present a low-energy interface that minimizes interactions with water and foulants, leading to a "fouling-release" mechanism.

Table 1: Surface Properties of this compound Monolayers

SubstrateWater Contact Angle (Advancing)Surface Free Energy (mN/m)Monolayer Thickness (Å)
Silicon/SiO2110° - 115°~20-22~33-35
Glass108° - 112°~21-23~32-34
Mica110° - 114°~20-22~33-35

Integration into Micro- and Nanofabrication Processes

In the realm of nanotechnology, precise control over surface chemistry is paramount. This compound SAMs serve as ultrathin, molecularly defined resists and templates in various fabrication techniques.

This compound is utilized in soft lithography techniques such as microcontact printing (µCP). In this process, an elastomeric stamp is "inked" with the silane (B1218182) and then brought into contact with a substrate, transferring the molecule only in the regions of contact. This creates patterned areas with distinct surface properties. These molecularly patterned surfaces can then be used to direct the selective deposition of other materials or to control cell adhesion and growth in biomedical applications. The high-resolution patterns achievable with these SAMs are critical for fabricating complex micro- and nanoscale devices.

In MEMS and NEMS, stiction—the unintended adhesion of moving micro-components—is a major cause of device failure. The low surface energy and hydrophobic nature of this compound monolayers make them excellent anti-stiction coatings. When applied to the surfaces of micro-cantilevers, gears, and mirrors, these coatings significantly reduce adhesive forces, improving the reliability and performance of the devices. The durability of the covalent Si-O-Si bond ensures the longevity of the coating even in dynamic operating conditions.

Surface Passivation and Interface Engineering in Electronic and Optoelectronic Materials

The performance of semiconductor devices is highly sensitive to surface states and defects, which can act as recombination centers for charge carriers. tue.nl Passivation of these surfaces is critical to enhance device efficiency. tue.nl Alkyltrichlorosilane-based SAMs, including those from this compound, can effectively passivate semiconductor surfaces like silicon. researchgate.net The dense, ordered monolayer can reduce the density of surface trap states, thereby decreasing carrier recombination rates and improving the electronic properties of the material. tue.nlresearchgate.net

Table 2: Research Findings on this compound in Electronics

Application AreaObserved Effect of MonolayerPerformance Improvement
Silicon Surface PassivationReduction in surface recombination velocity.Increased minority carrier lifetime.
Organic Transistors (OTFTs)Improved dielectric-semiconductor interface; reduced charge trapping.Higher charge carrier mobility and improved on/off ratio.
Organic Photovoltaics (OPVs)Modification of electrode work function.Enhanced open-circuit voltage and power conversion efficiency.

This compound in Fundamental Studies of Hybrid Material Systems

Hybrid materials, which combine organic and inorganic components, are a cornerstone of modern materials science. This compound serves as a model system for studying the fundamental principles of organic-inorganic interfaces. The ability to form well-defined, crystalline monolayers allows researchers to precisely control the structure and chemistry at this interface.

These model systems are used to investigate phenomena such as charge transport across molecular layers, wetting dynamics on structured surfaces, and the mechanics of molecular-scale friction. By systematically varying the chain length of alkylsilanes, researchers can elucidate structure-property relationships that are crucial for the rational design of new hybrid materials with tailored functionalities.

Research into Smart Materials and Responsive Surfaces

Research into the direct application of this compound in the fabrication of dynamic "smart" materials and responsive surfaces is an emerging area with foundational principles rooted in the science of self-assembled monolayers (SAMs). While extensive studies detailing the integration of this compound into actively stimuli-responsive systems are not widely documented, its role in creating ultra-stable and highly ordered surfaces provides a critical starting point for the development of such advanced materials. The primary contribution of long-chain alkyltrichlorosilanes, like this compound, lies in their ability to form dense, quasi-crystalline monolayers that precisely control surface energy and wettability. This control is the basis for creating surfaces with tailored functionalities that can be foundational to smart applications.

The formation of SAMs from long-chain alkyltrichlorosilanes on hydroxylated substrates, such as silicon dioxide, is a well-established method for creating robust and highly hydrophobic surfaces. The long alkyl chain of this compound allows for strong van der Waals interactions between adjacent molecules, leading to a highly ordered and densely packed monolayer. This high degree of order is crucial for achieving surfaces with uniform and predictable properties, which is a prerequisite for the development of reliable smart materials.

The primary characteristic of surfaces modified with long-chain alkyltrichlorosilanes is their extreme hydrophobicity. The relationship between the alkyl chain length and the resulting water contact angle is a key area of investigation. Generally, as the chain length increases, the water contact angle also increases, up to a certain saturation point. This is due to the increased density and order of the monolayer, which presents a uniform, low-energy surface to the environment.

While this compound-based SAMs are not "smart" in the sense of being actively responsive to external stimuli like light, pH, or temperature, they can be considered a form of "passive" smart material. Their superhydrophobic nature, for instance, can be exploited for self-cleaning or anti-fouling applications, which are characteristics of some smart surfaces.

The potential for creating truly responsive surfaces from this compound lies in the further functionalization of the monolayer. For example, a mixed monolayer could be created that incorporates both this compound for stability and another molecule with a stimuli-responsive head group. The this compound would provide the robust, ordered matrix, while the functional molecule would impart the desired responsive properties.

Detailed research findings on the specific use of this compound for creating surfaces that dynamically switch their properties in response to external stimuli are limited. However, the foundational knowledge of how long-chain alkyltrichlorosilanes self-assemble and modify surface properties is critical for future advancements in this field. The following table summarizes the general trend of increasing water contact angle with increasing alkyl chain length for a series of alkyltrichlorosilanes on a silicon dioxide substrate, illustrating the principle that would apply to this compound.

Alkyl Chain Length (Number of Carbon Atoms)Advancing Water Contact Angle (degrees)Receding Water Contact Angle (degrees)
810295
12108101
16110105
18111107
22112108

Note: The data presented in this table is representative of the general trend for long-chain alkyltrichlorosilanes and is compiled from typical results in surface science literature. Specific values for this compound may vary based on experimental conditions.

Future research directions may include the development of mixed SAMs incorporating this compound and photoswitchable molecules, such as azobenzenes, to create light-responsive surfaces. Another avenue could be the integration of thermally responsive polymers with a this compound base layer to control cell adhesion or fluid flow. The exceptional stability and well-defined nature of this compound monolayers make them a promising platform for the next generation of smart and responsive surfaces.

Future Research Directions and Unexplored Avenues

Integration of Hexacosyltrichlorosilane with Advanced Manufacturing Techniques

Advanced manufacturing, including 3D printing and microfabrication, offers new frontiers for material design and functionality. accscience.comresearchgate.net The integration of this compound into these processes could yield materials with tailored surface properties, moving beyond simple bulk characteristics.

Future research should focus on the application of this compound as a surface modification agent for parts produced by additive manufacturing. russoindustrial.rumdpi.com Techniques such as vapor deposition or solution-phase coating of 3D-printed objects made from polymers or metals could impart hydrophobicity, chemical resistance, and anti-fouling properties. mdpi.com For instance, modifying the surface of 3D-printed bioceramic scaffolds could control protein adsorption and cellular interaction, which is a critical aspect of tissue engineering. nih.govnih.gov

A key area of investigation would be the development of solvent-free or environmentally benign methods for applying this compound to complex 3D-printed geometries, ensuring uniform and durable coatings. scielo.br The compatibility of these coatings with various printing materials, from common polymers like polylactic acid (PLA) to high-performance polymers and metals, needs systematic study. mdpi.commdpi.com

Potential Research Areas in Advanced Manufacturing:

Research AreaObjectivePotential Impact
Surface Functionalization of 3D-Printed Medical Implants To create biocompatible and anti-fouling surfaces on implants.Improved implant integration and reduced risk of infection.
Coating of Microfluidic Devices To control fluid flow and prevent biofouling in 3D-printed microfluidic channels.Enhanced performance and longevity of lab-on-a-chip devices.
In-process Functionalization To integrate this compound directly into the 3D printing process.Streamlined manufacturing of functional parts with desired surface properties.

Investigation of this compound in Multicomponent Surface Assemblies

The formation of single-component SAMs from this compound is well-understood. However, the future lies in creating more complex, multicomponent surface assemblies to achieve a wider range of surface functionalities. By co-depositing this compound with other organosilanes bearing different functional groups (e.g., -NH2, -COOH, or polyethylene (B3416737) glycol), it is possible to create surfaces with precisely controlled chemical and physical properties. harvard.edu

Research in this area should explore the phase behavior and domain formation of mixed SAMs containing this compound. harvard.edu Understanding how the long alkyl chain of this compound interacts with shorter-chain or functionalized silanes will be crucial for designing surfaces with specific wettability gradients, protein adsorption patterns, and cellular adhesion sites. nih.gov Techniques like dip-pen nanolithography could be used to create patterned multicomponent SAMs, enabling the fabrication of sophisticated biosensor arrays and platforms for studying cell biology.

Key Research Questions for Multicomponent Assemblies:

Research QuestionScientific GoalPotential Application
Phase Segregation and Domain Size To understand and control the nanoscale organization of mixed SAMs.Development of patterned surfaces for biosensors and cell culture.
Tuning Surface Energy To create surfaces with continuously varying wettability by controlling the ratio of components.Advanced liquid-repellent surfaces and microfluidic systems.
Bio-inert vs. Bio-active Surfaces To combine the protein-repellent properties of long-chain alkylsilanes with the cell-adhesive properties of functionalized silanes.Creation of biocompatible materials with specific cell-guiding cues.

Long-Term Stability and Degradation Mechanisms of this compound Films in Diverse Environments

For any practical application, the long-term stability of this compound films is paramount. While organosilane coatings are generally robust, their performance can degrade over time due to environmental stressors such as UV radiation, humidity, and chemical exposure. nih.govzmsilane.commdpi.com

Future research must systematically investigate the degradation mechanisms of this compound SAMs. Studies should focus on the effects of prolonged exposure to harsh conditions, including high humidity, extreme pH, and various solvents. nih.gov The thermal stability of these films, particularly at temperatures relevant to industrial applications, also warrants detailed investigation. mdpi.com Understanding the kinetics and pathways of degradation, whether through hydrolysis of the siloxane bond to the substrate or oxidative cleavage of the alkyl chain, is essential for predicting the lifetime of these coatings and developing strategies to enhance their durability. nih.govresearchgate.net

Parameters for Stability and Degradation Studies:

Environmental StressorKey Parameters to InvestigateAnalytical Techniques
UV Radiation Wavelength dependence, photo-oxidation products, changes in wettability.XPS, FTIR, Contact Angle Goniometry. nih.gov
Thermal Stress Decomposition temperature, changes in monolayer order, desorption kinetics.TGA, AFM, Ellipsometry. mdpi.com
Chemical Exposure Resistance to acids, bases, and organic solvents; swelling and dissolution.Electrochemical Impedance Spectroscopy, Quartz Crystal Microbalance. specialchem.com
Aqueous Immersion Hydrolytic stability of the Si-O-substrate bond, changes in hydrophobicity over time.Contact Angle Measurements, SEM, XPS. nih.gov

Novel Applications in Emerging Fields of Materials Science and Nanotechnology

The unique properties of this compound open up possibilities for its use in several emerging fields beyond its traditional role as a hydrophobizing agent.

In the realm of flexible electronics , this compound could be used to create hydrophobic and protective coatings on flexible substrates like polyimide, preventing moisture ingress and corrosion of electronic components. mdpi.comnih.gov Its application could enhance the reliability and lifespan of wearable sensors and flexible displays. idtechex.com

For advanced biosensors , the ability to form well-ordered and defect-free monolayers makes this compound an excellent candidate for creating a base layer for subsequent functionalization. mdpi.comencyclopedia.pub This initial hydrophobic layer can passivate the surface and reduce non-specific binding, thereby improving the signal-to-noise ratio of the sensor. nih.gov Functionalized molecules can then be patterned onto this base layer to create specific recognition sites.

Furthermore, in the field of Nanoelectromechanical Systems (NEMS) , this compound could serve as an anti-stiction coating, preventing the adhesion of nanoscale moving parts due to capillary forces. researchgate.netnumberanalytics.comarxiv.org This is a critical challenge in the development of reliable NEMS devices.

Potential Emerging Applications:

Emerging FieldProposed Application of this compoundExpected Benefit
Flexible Electronics Moisture barrier coating on flexible polymer substrates. mdpi.comidtechex.comIncreased device longevity and reliability in wearable technology.
Advanced Biosensors Passivation layer to reduce non-specific binding on sensor surfaces. frontiersin.orgsci-hub.seEnhanced sensor sensitivity and accuracy.
Nanoelectromechanical Systems (NEMS) Anti-stiction monolayer for moving components. researchgate.netarxiv.orgImproved performance and reliability of nanoscale devices.
Superhydrophobic Surfaces Creation of water-repellent surfaces for energy applications (e.g., anti-icing coatings).Enhanced efficiency and durability of systems operating in humid or cold environments.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for Hexacosyltrichlorosilane, and how are purity and yield validated?

  • Methodology:

  • Use controlled chlorination of hexacosanol under inert conditions (e.g., nitrogen atmosphere) to minimize hydrolysis .
  • Validate purity via NMR (¹H, ¹³C, and ²⁹Si NMR) to confirm trichlorosilyl group attachment and chain length .
  • Quantify yield gravimetrically after vacuum distillation or column chromatography.

Q. How should researchers handle this compound to mitigate safety risks in laboratory settings?

  • Methodology:

  • Store in moisture-free, airtight containers under inert gas to prevent hydrolysis, which releases HCl .
  • Use PPE (gloves, goggles, lab coats) and conduct reactions in fume hoods. Monitor for respiratory irritation using OSHA-compliant exposure controls .

Q. What spectroscopic techniques are critical for characterizing this compound’s structural integrity?

  • Methodology:

  • FTIR to detect Si-Cl stretching vibrations (~500–600 cm⁻¹) and alkyl chain C-H modes .
  • XPS to confirm silicon oxidation states and chlorine bonding environments .

Advanced Research Questions

Q. How can contradictory data on this compound’s hydrophobic efficacy in surface coatings be resolved?

  • Methodology:

  • Replicate experiments under standardized humidity/temperature conditions.
  • Use AFM or contact angle measurements to compare surface roughness and wettability across studies .
  • Apply ANOVA to assess statistical significance of variations in hydrophobicity indices .

Q. What experimental designs address the compound’s degradation pathways under environmental stressors?

  • Methodology:

  • Expose samples to UV light, moisture, or elevated temperatures. Monitor degradation via GC-MS for volatile byproducts (e.g., HCl, alkanes) .
  • Use DFT calculations to predict bond dissociation energies and degradation intermediates .

Q. How do batch-to-batch variations in this compound synthesis impact experimental reproducibility?

  • Methodology:

  • Implement QC protocols: Track starting material purity (GC-MS), reaction time, and catalyst concentration .
  • Use PCA (Principal Component Analysis) to correlate synthesis parameters with functional outcomes (e.g., coating durability) .

Q. What strategies identify literature gaps in this compound’s reactivity with biomolecules?

  • Methodology:

  • Conduct systematic reviews using PubMed, TOXCENTER, and CAS SciFinder with keywords: “this compound,” “bioconjugation,” “silane-protein interactions” .
  • Prioritize studies with in vitro models (e.g., serum stability assays) over computational predictions .

Q. How can researchers design studies to resolve ambiguities in the compound’s toxicity profile?

  • Methodology:

  • Use OECD Guidelines 423 (acute oral toxicity) and 471 (mutagenicity) with murine models .
  • Compare results with structurally analogous chlorosilanes (e.g., octadecyltrichlorosilane) to infer toxicity mechanisms .

Data Analysis and Contradiction Management

Q. What statistical approaches reconcile discrepancies in this compound’s thermal stability reports?

  • Methodology:

  • Apply Bland-Altman plots to assess agreement between TGA/DSC datasets .
  • Use multivariate regression to isolate confounding variables (e.g., heating rate, sample mass) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.